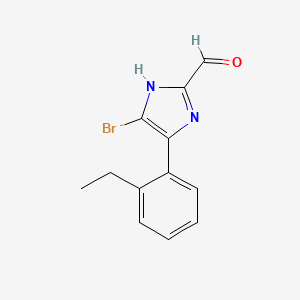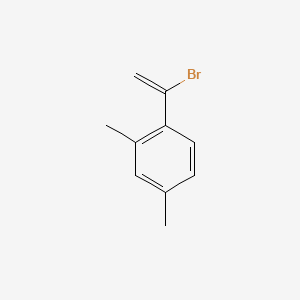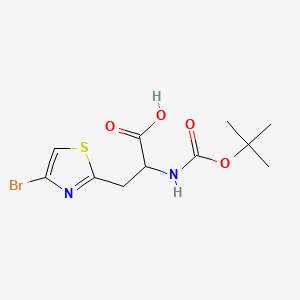
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is a chiral compound that features a thiazole ring substituted with a bromine atom and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a brominated precursor and a thiourea derivative.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where the Boc-protected amine reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole derivative with a suitable propanoic acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Chloro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methyl-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a methyl group instead of bromine.
(S)-3-(4-Fluoro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Properties
Molecular Formula |
C11H15BrN2O4S |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
LUCLYJDULYUBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


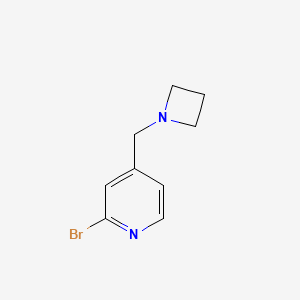
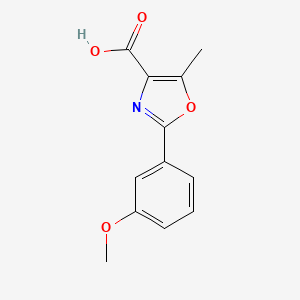

![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
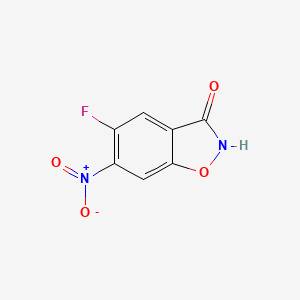
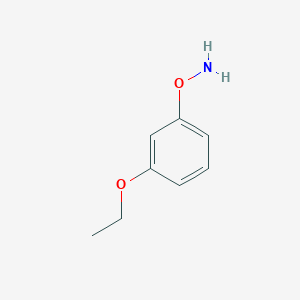
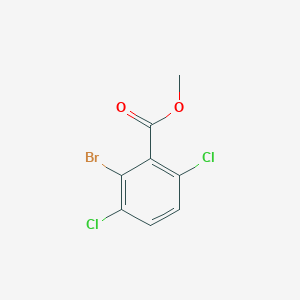
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
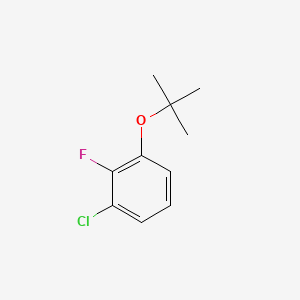
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
